Methyl 2-cyanopenta-2,4-dienoate
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Overview
Description
Methyl 2-cyanopenta-2,4-dienoate is a chemical compound with the molecular formula C7H7NO2. It is characterized by the presence of a nitrile group (–CN) and an ester group (–COOCH3) attached to a conjugated diene system. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyanopenta-2,4-dienoate can be synthesized through various methods. One common approach involves the reaction of methyl cyanoacetate with an appropriate diene precursor under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by dehydration to form the conjugated diene system.
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyanopenta-2,4-dienoate undergoes various chemical reactions, including:
Diels-Alder Reactions: It can act as a dienophile in Diels-Alder cycloaddition reactions with conjugated dienes.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Diels-Alder Reactions: Typically conducted at elevated temperatures with unactivated conjugated dienes.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester group.
Major Products Formed
Diels-Alder Reactions: Cycloaddition products with new ring structures.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Methyl 2-cyanopenta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-cyanopenta-2,4-dienoate involves its reactivity with various nucleophiles and electrophiles. The conjugated diene system allows it to participate in cycloaddition reactions, while the nitrile and ester groups provide sites for nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the generation of diverse products.
Comparison with Similar Compounds
Methyl 2-cyanopenta-2,4-dienoate can be compared with similar compounds such as:
Methyl 2-methylthiopenta-2,4-dienoate: Similar structure but with a thiomethyl group instead of a nitrile group.
Methyl cyanoacetate: Contains a nitrile group but lacks the conjugated diene system.
Methyl 2,4-pentadienoate: Similar diene system but without the nitrile group.
The uniqueness of this compound lies in its combination of a conjugated diene system with both nitrile and ester functional groups, providing a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
78260-36-3 |
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Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
methyl 2-cyanopenta-2,4-dienoate |
InChI |
InChI=1S/C7H7NO2/c1-3-4-6(5-8)7(9)10-2/h3-4H,1H2,2H3 |
InChI Key |
FHVDNOQFWFJILR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC=C)C#N |
Origin of Product |
United States |
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